4-chloro-N-(3-ethoxyphenyl)benzamide
Description
4-Chloro-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to a 3-ethoxyphenylamine moiety. The ethoxy group (-OCH₂CH₃) at the meta position of the anilide ring distinguishes it from related compounds, influencing its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-5-3-4-13(10-14)17-15(18)11-6-8-12(16)9-7-11/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
KFUZYTPCHJPYQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Anilide Ring
The substituent on the phenyl ring of the benzamide scaffold significantly impacts molecular properties. Key analogues include:
Key Observations :
- Ethoxy groups (-OCH₂CH₃) provide moderate electron-donating effects, altering solubility and hydrogen-bonding capacity.
- Steric Effects: Bulky substituents like phenoxy () disrupt molecular packing, as seen in crystallographic data, whereas smaller groups (e.g., methyl, chloro) favor tighter lattice arrangements.
- Biological Implications : Antimicrobial salicylamides () with hydroxyl and chloro groups (e.g., 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) show cytotoxicity against Desulfovibrio piger, suggesting that polar groups enhance bioactivity. The absence of a hydroxyl group in 4-chloro-N-(3-ethoxyphenyl)benzamide may reduce antimicrobial potency but improve metabolic stability.
Structural and Crystallographic Comparisons
- 4-Chloro-N-(3-chlorophenyl)benzamide : XRD data (R factor = 0.038) confirm a planar benzamide core with C-Cl bond lengths of 1.735 Å, consistent with DFT calculations .
- 4-Chloro-N-(2-phenoxyphenyl)benzamide: Crystal packing involves C-H···O and π-π interactions (3.831 Å spacing), influenced by the phenoxy group’s steric bulk .
- Theoretical vs. Experimental Data : For 3-chloro derivatives, deviations between calculated and observed bond angles are <2°, validating computational models for predicting molecular geometries .
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